

Application Notes and Protocols for PROTAC Synthesis Kits Utilizing VHL Ligands

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Compound of Interest

Compound Name: (S,R,S)-AHPC-C3-NH2
dihydrochloride

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Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] This technology offers a powerful strategy for targeted protein degradation (TPD), enabling the pursuit of therapeutic targets previously considered "undruggable." [2] PROTACs consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3]

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a commonly recruited E3 ligase in PROTAC design due to its well-characterized ligands and broad tissue expression.[2] PROTACs that recruit VHL bring the target protein into proximity with the VHL E3 ligase complex, leading to the ubiquitination of the target protein.[1] This "tagging" with ubiquitin marks the protein for degradation by the 26S proteasome.[1][4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

These application notes provide an overview of commercially available PROTAC synthesis kits that utilize VHL ligands, detailed protocols for PROTAC synthesis and characterization, and key quantitative data to guide your research.

VHL Ligand-Based PROTAC Synthesis Kits: An Overview

Several commercial kits are available to streamline the synthesis of PROTACs. These kits typically provide a VHL E3 ligase ligand pre-conjugated to a linker with a reactive handle, allowing for straightforward coupling to a user-supplied "warhead" (the ligand for the protein of interest).

A prominent example is the QuicTPD™ PROTAC Synthesis Kits from Sigma-Aldrich. These kits are designed for the high-throughput synthesis and screening of PROTAC libraries. Key features include:

- **Modular Design:** The kits contain a collection of VHL E3-ligase–linker conjugates with terminal reactive groups (e.g., carboxylic acid or amine).
- **Linker Diversity:** A variety of linkers with different lengths and compositions (e.g., hydrophobic and hydrophilic) are provided to enable optimization of PROTAC properties.
- **Screening Sets:** Researchers can couple their warhead of interest to the provided E3-ligase–linker conjugates to rapidly generate a library of PROTACs for screening.
- **Negative Controls:** The kits also include inactive E3 ligase recruiters to serve as essential negative controls for validating the mechanism of action.

Quantitative Data for VHL-Based PROTACs

The following tables summarize key quantitative data for commonly used VHL ligands and representative VHL-based PROTACs.

Table 1: Binding Affinities of Common VHL Ligands

VHL Ligand	Binding Affinity (Kd) to VHL	Reference
VH032	185 nM	[5]
VH101	44 nM	[5]

Table 2: Degradation Potency of a VHL-Based PROTAC Targeting MLK3

PROTAC	Cell Line	DC50	Dmax	Reference
CEP1347-VHL-02	MCF-7	50 nM	77%	[6]
CEP1347-VHL-02	MDA-MB-468	300 nM	63%	[6]

Table 3: Degradation Potency of a VHL-Based PROTAC Targeting SMARCA2

PROTAC	Cell Line	DC50	Dmax	Reference
Compound 5	-	78 nM	46%	[7]

Experimental Protocols

I. General Protocol for PROTAC Synthesis via Amide Coupling

This protocol is a general guideline for synthesizing a PROTAC by coupling a warhead containing a primary amine to a VHL ligand-linker conjugate with a terminal carboxylic acid, a common strategy employed in PROTAC synthesis kits.

Materials:

- VHL ligand-linker-acid conjugate (from kit or synthesized)
- Warhead-amine (user-supplied)
- Amide coupling reagents:
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
 - DIPEA (N,N-Diisopropylethylamine)

- Anhydrous DMF (N,N-Dimethylformamide)
- Reverse-phase HPLC for purification
- LC-MS and NMR for characterization

Procedure:

- **Dissolution:** In a clean, dry vial, dissolve the VHL ligand-linker-acid conjugate (1 equivalent) and the warhead-amine (1.2 equivalents) in anhydrous DMF.
- **Coupling Reagent Addition:** To the solution from step 1, add HATU (1.5 equivalents) and DIPEA (3 equivalents).
- **Reaction:** Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
- **Quenching:** Once the reaction is complete, quench the reaction by adding a small amount of water.
- **Purification:** Purify the crude PROTAC using reverse-phase HPLC.
- **Characterization:** Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

II. Protocol for Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to assess the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

- Cells expressing the target protein
- Synthesized VHL-based PROTAC
- Inactive control PROTAC

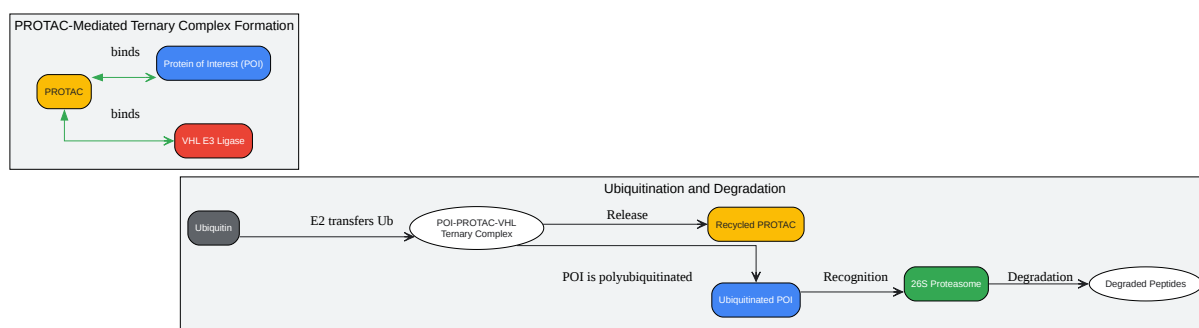
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Seeding:** Seed cells in a multi-well plate at an appropriate density and allow them to attach overnight.
- **PROTAC Treatment:** Treat the cells with a range of concentrations of the active PROTAC and the inactive control for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
- **Cell Lysis:** Wash the cells with cold PBS and lyse them with lysis buffer containing protease inhibitors.
- **Protein Quantification:** Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
- **SDS-PAGE:** Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

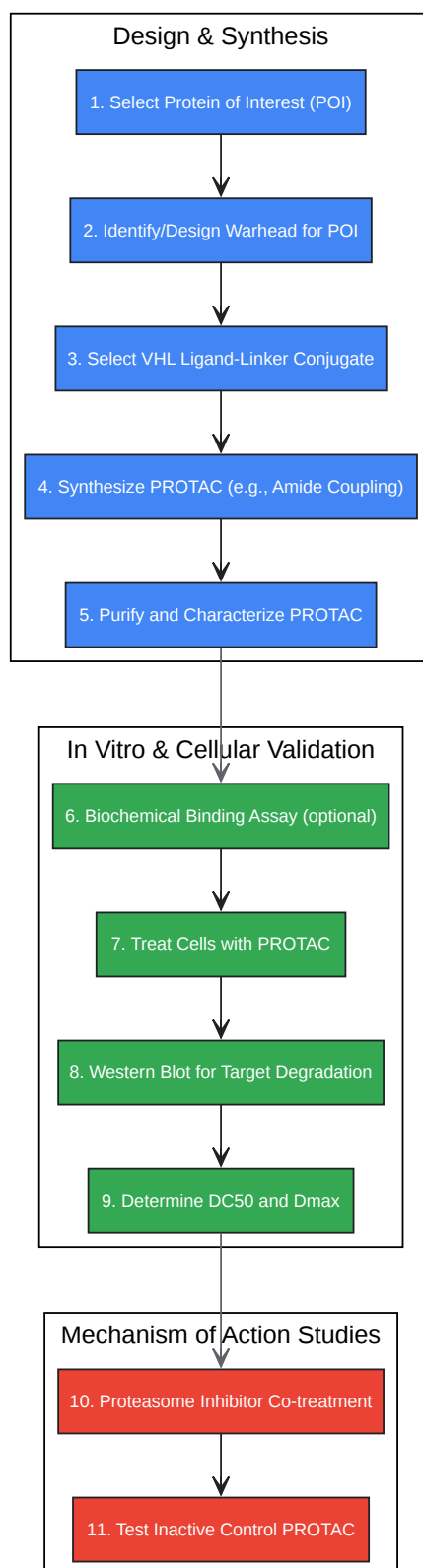
- Western Blotting:
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
 - Wash the membrane and incubate with the primary antibody against the loading control.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations



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Caption: Mechanism of action for VHL-based PROTACs.



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Caption: Experimental workflow for PROTAC synthesis and validation.

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